molecular formula C10H8N2S B3342710 1,3-Dihydrothieno[3,4-b]quinoxaline CAS No. 3138-80-5

1,3-Dihydrothieno[3,4-b]quinoxaline

Cat. No.: B3342710
CAS No.: 3138-80-5
M. Wt: 188.25 g/mol
InChI Key: OSKBIJDQSJQRQK-UHFFFAOYSA-N
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Description

1,3-Dihydrothieno[3,4-b]quinoxaline is a heterocyclic compound that consists of a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydrothieno[3,4-b]quinoxaline can be synthesized through several methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of a catalyst. For example, titanium silicate (TS-1) can be used as a catalyst in methanol at room temperature to achieve high yields . Other catalysts that have been employed include molecular iodine, cerium ammonium nitrate, and sulfamic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective processes. These methods often utilize recyclable catalysts and solvent systems to minimize waste and reduce production costs. For instance, the use of titanium silicate (TS-1) in methanol is a scalable method that can be applied to multigram-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrothieno[3,4-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted quinoxalines with different functional groups.

Scientific Research Applications

1,3-Dihydrothieno[3,4-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydrothieno[3,4-b]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoxaline ring .

Comparison with Similar Compounds

1,3-Dihydrothieno[3,4-b]quinoxaline can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its fused thiophene and quinoxaline rings, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1,3-dihydrothieno[3,4-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKBIJDQSJQRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3N=C2CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454996
Record name Thieno[3,4-b]quinoxaline, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-80-5
Record name Thieno[3,4-b]quinoxaline, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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